molecular formula C10H15N3O4S B11208280 6-Methyl-5-(piperidine-1-sulfonyl)-1H-pyrimidine-2,4-dione

6-Methyl-5-(piperidine-1-sulfonyl)-1H-pyrimidine-2,4-dione

Cat. No.: B11208280
M. Wt: 273.31 g/mol
InChI Key: KHKMJRQONMOIQH-UHFFFAOYSA-N
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Description

2-HYDROXY-6-METHYL-5-(PIPERIDINE-1-SULFONYL)-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of dihydropyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-6-METHYL-5-(PIPERIDINE-1-SULFONYL)-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. A common route might include the condensation of appropriate aldehydes, amines, and β-keto esters under specific conditions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing cost-effective processes. Techniques such as continuous flow synthesis might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-6-METHYL-5-(PIPERIDINE-1-SULFONYL)-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: It may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine or pyrimidinone rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play crucial roles in determining the outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-HYDROXY-6-METHYL-5-(PIPERIDINE-1-SULFONYL)-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Dihydropyrimidinones: Compounds with similar core structures but different substituents.

    Piperidine derivatives: Molecules containing the piperidine ring with various functional groups.

    Sulfonyl compounds: Compounds with sulfonyl groups attached to different molecular frameworks.

Uniqueness

2-HYDROXY-6-METHYL-5-(PIPERIDINE-1-SULFONYL)-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its uniqueness lies in its potential to interact with multiple molecular targets and its versatility in undergoing various chemical reactions.

Properties

Molecular Formula

C10H15N3O4S

Molecular Weight

273.31 g/mol

IUPAC Name

6-methyl-5-piperidin-1-ylsulfonyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H15N3O4S/c1-7-8(9(14)12-10(15)11-7)18(16,17)13-5-3-2-4-6-13/h2-6H2,1H3,(H2,11,12,14,15)

InChI Key

KHKMJRQONMOIQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCCC2

solubility

>41 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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